molecular formula C14H10N2O3 B8136548 Penicinoline

Penicinoline

Cat. No.: B8136548
M. Wt: 254.24 g/mol
InChI Key: DWKAQISLZUQZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicinoline is an unusual compound isolated from a mangrove endophytic Penicillium species. It was first reported in 2010 by researchers at the Key Laboratory of Marine Drugs in collaboration with Syngenta . Unlike the well-known penicillins, this compound possesses broad-spectrum insecticidal activity and potent cytotoxic effects.

Preparation Methods

The exact synthetic routes for penicinoline are not widely documented. it is isolated from Penicillium species, suggesting a natural origin. Industrial production methods are not well-established due to its rarity.

Chemical Reactions Analysis

Penicinoline’s chemical reactivity is not extensively studied, but we can infer some aspects:

    Oxidation and Reduction: Like other quinolinone derivatives, this compound likely undergoes oxidation and reduction reactions.

    Common Reagents: Specific reagents for this compound transformations remain unknown.

    Major Products: Detailed information on major products resulting from this compound reactions is scarce.

Mechanism of Action

The precise mechanism by which penicinoline exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and cellular pathways.

Comparison with Similar Compounds

Penicinoline’s uniqueness lies in its rare occurrence and distinct properties. further comparative studies are needed to explore its differences from related alkaloids.

Properties

IUPAC Name

4-oxo-2-(1H-pyrrol-2-yl)-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKAQISLZUQZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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